![molecular formula C7H14S2 B14285934 1-[(Prop-1-en-1-yl)disulfanyl]butane CAS No. 115321-79-4](/img/structure/B14285934.png)
1-[(Prop-1-en-1-yl)disulfanyl]butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Prop-1-en-1-yl)disulfanyl]butane, also known as (Z)-1-Allyl-2-(prop-1-en-1-yl)disulfane, is an organic compound with the molecular formula C6H10S2 and a molecular weight of 146.274 g/mol . This compound is characterized by the presence of a disulfide bond, which is a functional group consisting of a pair of sulfur atoms connected by a single bond. Disulfide bonds are known for their role in stabilizing the three-dimensional structures of proteins and other biomolecules.
Métodos De Preparación
The synthesis of 1-[(Prop-1-en-1-yl)disulfanyl]butane can be achieved through various synthetic routes. One common method involves the reaction of allyl bromide with sodium disulfide in an organic solvent such as ethanol. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired disulfide compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-[(Prop-1-en-1-yl)disulfanyl]butane undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The allyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, mild temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives .
Aplicaciones Científicas De Investigación
1-[(Prop-1-en-1-yl)disulfanyl]butane has several scientific research applications across various fields:
Biology: The compound is studied for its potential role in modulating protein structures through disulfide bond formation and cleavage.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs that target disulfide bonds in proteins.
Mecanismo De Acción
The mechanism of action of 1-[(Prop-1-en-1-yl)disulfanyl]butane involves the formation and cleavage of disulfide bonds. The disulfide bond can undergo redox reactions, where it is either oxidized to form sulfoxides or sulfones or reduced to form thiols. These redox reactions play a crucial role in modulating the structure and function of proteins and other biomolecules. The molecular targets and pathways involved include enzymes and proteins that contain or interact with disulfide bonds .
Comparación Con Compuestos Similares
1-[(Prop-1-en-1-yl)disulfanyl]butane can be compared with other similar compounds, such as:
(E)-1-Allyl-2-(prop-1-en-1-yl)disulfane: This stereoisomer has a different spatial arrangement of the allyl and prop-1-en-1-yl groups, leading to distinct chemical and physical properties.
1,2-Di((E)-prop-1-en-1-yl)disulfane: This compound has two prop-1-en-1-yl groups attached to the disulfide bond, resulting in different reactivity and applications.
(E)-1-(Prop-1-en-1-yl)-2-propyldisulfane:
The uniqueness of this compound lies in its specific structural arrangement and the presence of both an allyl and a prop-1-en-1-yl group, which confer distinct reactivity and applications compared to its analogs.
Propiedades
Número CAS |
115321-79-4 |
|---|---|
Fórmula molecular |
C7H14S2 |
Peso molecular |
162.3 g/mol |
Nombre IUPAC |
1-(prop-1-enyldisulfanyl)butane |
InChI |
InChI=1S/C7H14S2/c1-3-5-7-9-8-6-4-2/h4,6H,3,5,7H2,1-2H3 |
Clave InChI |
RFCWNKCKDLBCLT-UHFFFAOYSA-N |
SMILES canónico |
CCCCSSC=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


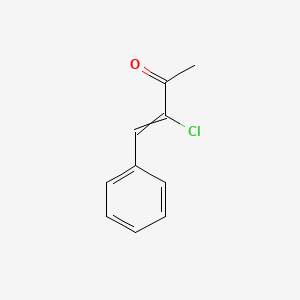

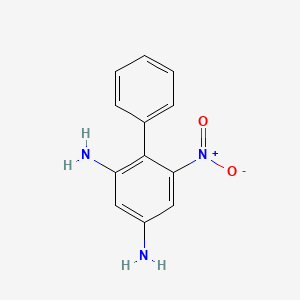
![{2-(Methylsulfanyl)-1-[(4-nitrophenyl)methyl]-1H-imidazol-5-yl}methanol](/img/structure/B14285879.png)
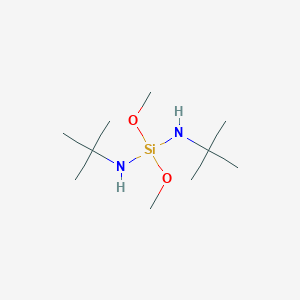
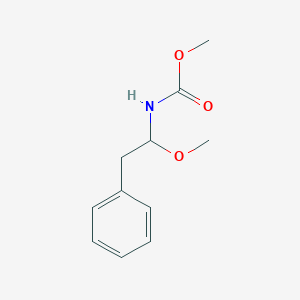
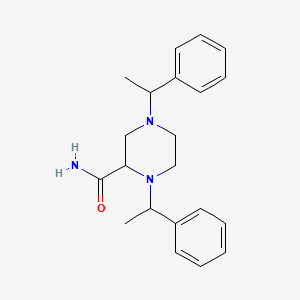
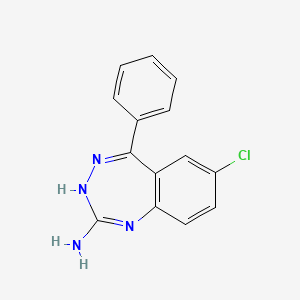
![N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14285908.png)
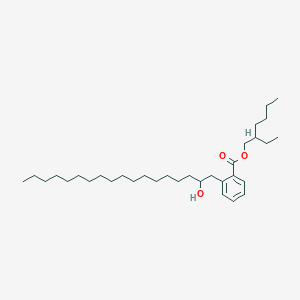
![5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B14285924.png)
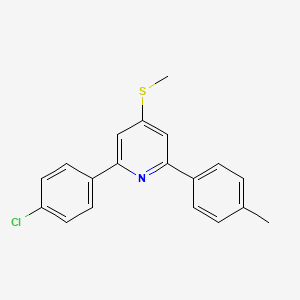
![2-Methyl-2,3,6,7-tetrahydrocyclopenta[b]pyran-4(5H)-one](/img/structure/B14285933.png)
![5-[(1H-Imidazol-1-yl)methyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14285938.png)
